

# crotamiton derivative JM03 anti-aging research

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## Compound Focus: Crotamiton

CAS No.: 483-63-6

Cat. No.: S524469

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## Molecular Mechanism of Action

JM03 is a derivative of the marketed drug **crotamiton**, created by replacing the **ortho-methyl** group on its benzene ring with an **ortho-fluoro** group. This structural optimization resulted in significantly better lifespan-extension and stress-resistance activity than the parent compound [1].

The compound exerts its anti-aging effects in *C. elegans* primarily through the following mechanism [1] [2]:

- **Primary Target:** JM03 functions by inhibiting **OSM-9**, a TRPV channel protein (osmotic avoidance abnormal-9).
- **Key Pathway:** Inhibition of OSM-9 leads to the activation of the **SKN-1 signaling pathway**. SKN-1 is the *C. elegans* homolog of the mammalian Nrf2 transcription factor, a master regulator of oxidative stress response.
- **Downstream Effects:**
  - **Improved Proteostasis:** SKN-1 activation upregulates genes associated with protein homeostasis. This helps reduce the aggregation of toxic proteins, such as polyglutamine (Q35).
  - **Enhanced Stress Resistance:** The pathway boosts the worm's ability to resist both oxidative and hypertonic stress.
  - **Lifespan Extension:** These combined cellular improvements contribute to a significant extension of lifespan.

It is specifically noted that JM03 acts through **OSM-9, and not through the related protein OCR-2** (osm-9/capsaicin receptor related-2) [1].

The following diagram illustrates this core mechanism and the key experimental workflow from the study:

### Experimental Workflow & Core Finding

Phenotypic Screening  
of 1,072 Marketed Drugs

Hit: Crotamiton  
Showed Lifespan Extension

Structural Optimization  
(ortho-methyl → ortho-fluoro)

Lead: JM03

### Mechanism of Action Elucidated

JM03 Treatment

Inhibits OSM-9

Activates SKN-1  
(Nrf2 homolog)

Key Outcomes

↑ Proteostasis  
(Reduced Q35 aggregation)

↑ Oxidative & Hypertonic  
Stress Resistance

Lifespan Extension

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*Diagram of JM03 research workflow and anti-aging mechanism.*

## Summary of Quantitative Data

The study provided quantitative data on JM03's efficacy. The tables below summarize the key phenotypic outcomes and the comparison with the parent compound, **crotamiton**.

**Table 1: Lifespan Extension in *C. elegans* [1]**

Compound / Condition	Concentration	Mean Lifespan Extension (vs. Control)	Notes
Crotamiton	100 $\mu$ M	~10% increase	Selected from initial screening of 1,072 drugs.
JM03	Not Specified	<b>Significantly greater than Crotamiton</b> ( $p < 0.01$ )	Optimized derivative with ortho-fluoro substitution.
JM03 (without FUdR)	Not Specified	Lifespan extension confirmed	Effect is independent of the contraceptive FUdR.

**Table 2: Stress Resistance and Healthspan Phenotypes [1]**

Assay Type	Phenotype Observed	Implication
Oxidative Stress Resistance	Improved	Enhanced cellular ability to handle reactive oxygen species.
Hypertonic Stress Resistance	Improved	Enhanced cellular ability to handle osmotic stress.
Proteostasis Assay (Q35 Aggregation)	Reduced aggregation	Improved protein homeostasis, a key factor in aging.

Assay Type	Phenotype Observed	Implication
Healthspan (Movement)	Delayed age-dependent deterioration	Improved quality of life in addition to lifespan.

Table 3: Safety and Selectivity Profiles [1]

Assay	Result	Implication
Reproductive Capacity (C. elegans)	No change at 400 $\mu$ M	Suggests JM03 is not toxic to the worms at tested doses.
Cytotoxicity (Human MRC-5 lung fibroblasts)	No toxicity up to 400 $\mu$ M	Suggests a potential safety window for mammalian cells.
Anti-scabies activity correlation	Lifespan effect not linked to scabies resistance	The anti-aging mechanism is distinct from crotamiton's known medicinal use.

## Detailed Experimental Protocols

The research employed standard protocols in *C. elegans* aging research. Here are the detailed methodologies for the key experiments cited.

### Lifespan Assay

- **Organism:** *Caenorhabditis elegans* (wild-type N2 strain).
- **Culture Conditions:** Worms were maintained on nematode growth medium (NGM) plates seeded with *E. coli* OP50 as a food source [1].
- **Compound Administration:** **Crotamiton**, JM03, and other derivatives were dissolved and added directly to the NGM agar at the desired concentrations (e.g., 100  $\mu$ M, 400  $\mu$ M).
- **Procedure:** Synchronized populations of L4 larval-stage worms were transferred to compound-containing plates. Typically, **60 worms per concentration** were used for definitive assays. Worms were transferred to fresh plates every day during the reproductive period and every 2-3 days afterward. Survival was scored every 1-2 days. Worms that did not respond to gentle touch were considered dead.

- **Control:** A control group was maintained on NGM plates containing only the vehicle used to dissolve the compounds.
- **Statistical Analysis:** Lifespan data were analyzed using survival statistics (e.g., log-rank test), and a p-value of less than 0.01 was considered significant [1].

## Oxidative and Hypertonic Stress Resistance Assays

- **Oxidative Stress:** Synchronized, compound-treated young adult worms were transferred to NGM plates containing **hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)**. Survival was monitored and scored at regular intervals (e.g., every hour) until all worms were dead [1].
- **Hypertonic Stress:** Synchronized, compound-treated young adult worms were transferred to NGM plates containing a high concentration of **sodium chloride (NaCl)** to create a hypertonic environment. Survival was monitored and scored at regular intervals [1].
- **Analysis:** For both assays, the results were compared to control groups, and the time taken for 50% of the population to die was calculated.

## Proteostasis Assay (Q35 Aggregation)

- **Strain:** A transgenic *C. elegans* strain expressing a polyglutamine expansion protein (Q35::YFP) in body wall muscles was used.
- **Procedure:** Worms were treated with JM03 or a vehicle control from the L4 stage.
- **Measurement:** The aggregation of the Q35::YFP protein was quantified by counting the fluorescent foci in the worm's body wall muscles using fluorescence microscopy or by measuring the fluorescence intensity. A reduction in the number or size of aggregates in the treated group indicates improved proteostasis [1].

## Genetic Interaction Studies (OSM-9 vs. OCR-2)

- **Strains:** The experiments were repeated in **osm-9(ok1677)** and **ocr-2(ak47)** mutant worms, which have loss-of-function mutations in these specific genes.
- **Procedure:** The lifespan extension and stress resistance assays were performed on these mutant strains with and without JM03 treatment.
- **Interpretation:** If JM03 **fails to extend lifespan or improve stress resistance** in the **osm-9** mutant but is still effective in the **ocr-2** mutant, it confirms that **OSM-9 is the specific genetic target** required for its activity [1].

## Research Context and Future Directions

It is important to note that this is a foundational discovery-phase study conducted in *C. elegans*. While the mechanistic insights are robust within this model organism, **JM03's efficacy and safety in mammalian systems remain to be demonstrated**. The study provides a strong rationale for further investigation, including target validation in mammalian cells, pre-clinical testing in rodents, and assessment of pharmacokinetics and toxicology.

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## References

1. Crotamiton derivative JM03 extends lifespan and improves ... [pmc.ncbi.nlm.nih.gov]
2. Crotamiton derivative JM03 extends lifespan and improves ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [crotamiton derivative JM03 anti-aging research]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b524469#crotamiton-derivative-jm03-anti-aging-research>]

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